N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-methoxybenzamide
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Description
Benzothiazole derivatives are biologically interesting molecules and their chemistry is receiving considerable attention due to their anticonvulsant, antiviral, antibacterial, antimicrobial, and fungicidal activities . They are also useful as anti-allergenic and anti-inflammatory agents .
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .
Chemical Reactions Analysis
The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, showed the highest IC50 values for COX-1 inhibition .
Scientific Research Applications
Molecular Interaction Modeling
A study by Karabulut et al. (2014) explored the molecular structure of a closely related compound through acylation reactions, characterized by NMR and elemental analysis, and evaluated the influence of intermolecular interactions on molecular geometry via DFT calculations. This research sheds light on the potential of such compounds in molecular interaction modeling, particularly regarding their crystal packing and dimerization effects on molecular geometry (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Antimicrobial Activity
Desai et al. (2013) synthesized and screened a series of compounds, including those incorporating the thiazole ring, for in vitro antibacterial and antifungal activities. Their findings highlight the potential of these thiazole derivatives in treating microbial diseases, offering a promising avenue for therapeutic intervention against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-11-6-4-10(5-7-11)16(20)19-17-18-12-8-13(22-2)14(23-3)9-15(12)24-17/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUWCVBZVRPZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide |
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